![molecular formula C16H24ClN5O2 B5661179 4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5661179.png)
4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, starting from simple precursors to obtain complex structures. For instance, the synthesis of isostructural compounds involving pyrazole and thiazole rings has been demonstrated by Kariuki et al. (2021), showcasing the high yields and structural specificity achieved through crystallization from dimethylformamide solvent, suitable for single-crystal diffraction analysis (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using single-crystal X-ray diffraction, revealing intricate details about the molecular conformation and spatial arrangement. For example, Low et al. (2004) detailed the structural characteristics of isomeric molecules containing pyrazole and quinazoline rings, highlighting the peripheral delocalization and specific molecular linkages, such as hydrogen bonds and π–π stacking interactions (Low, Cobo, Quiroga, Portilla, & Glidewell, 2004).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives is influenced by the presence of functional groups and the overall molecular architecture. The synthesis and antimicrobial activities of novel pyrazole and triazole derivatives by Al‐Azmi & Mahmoud (2020) demonstrate the versatility of such compounds in undergoing various chemical reactions to yield biologically active molecules (Al‐Azmi & Mahmoud, 2020).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The work by Pettinari et al. (1995) on tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes provides insight into the solid-state and solution properties of these compounds, which can be related to the compound (Pettinari, Lorenzotti, Sclavi, Cingolani, Rivarola, Colapietro, & Cassetta, 1995).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and susceptibility to hydrolysis or oxidation, are determined by the molecular structure and functional groups present. The study of novel pyrazole derivatives by Hafez, El-Gazzar, & Al-Hussain (2016) for their antimicrobial and anticancer activities showcases the chemical behavior of pyrazole-based compounds under biological conditions (Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
IUPAC Name |
4-(4-chloro-2,5-dimethylpyrazole-3-carbonyl)-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN5O2/c1-11-13(17)14(21(3)19-11)15(24)22-9-8-20(2)16(10-22)5-4-12(23)18-7-6-16/h4-10H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBNOTWRKBDJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)N2CCN(C3(C2)CCC(=O)NCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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